1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as aldehyde dehydrogenases and oxidases, where it can act as a substrate or inhibitor. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition or modification. Additionally, this compound can interact with proteins through non-covalent interactions, influencing protein structure and function .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins and enzymes. For instance, it may inhibit the activity of kinases or phosphatases, leading to altered phosphorylation states of signaling molecules. This compound can also impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the expression levels of specific genes. Furthermore, this compound can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering metabolic fluxes and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzyme active sites, forming covalent or non-covalent interactions that lead to enzyme inhibition or activation. For example, the aldehyde group can form Schiff bases with lysine residues in enzymes, resulting in enzyme inactivation. Additionally, this compound can modulate gene expression by binding to transcription factors or chromatin-modifying enzymes, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, it can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by aldehyde dehydrogenases to form corresponding carboxylic acids. Additionally, this compound can influence metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. The interactions of this compound with metabolic enzymes can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can affect its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting metabolic processes and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds via a condensation mechanism, resulting in the formation of the desired aldehyde product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.
Reduction: 1,3-Dimethyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
- 1,3-Dimethyl-1H-pyrazole-5-methanol
- 2,5-Dimethylpyrazole-3-carbaldehyde
Uniqueness
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde functional group. This combination imparts distinct reactivity and chemical properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(4-9)8(2)7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYFGNVBKRJGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380016 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25016-09-5 | |
Record name | 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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